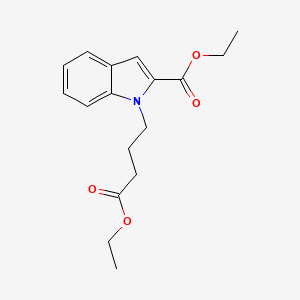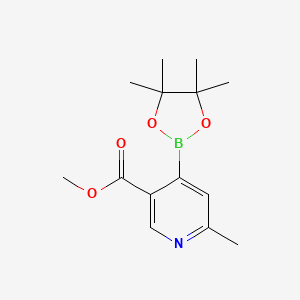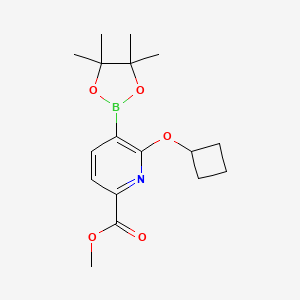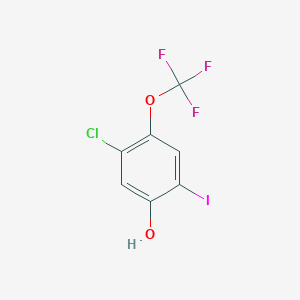
4-Fluoro-2,5-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 4 is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,5-dimethoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. For instance, methyl 3,5-dimethoxybenzoate can be converted into 3,5-dimethoxybenzoic acid using a sulfuric acid solution and chlorosulfonic acid. Subsequently, the 3,5-dimethoxybenzoic acid undergoes a Friedel-Crafts alkylation reaction with isopropanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and fluorination, followed by purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted benzoic acids.
Applications De Recherche Scientifique
4-Fluoro-2,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The methoxy groups can also affect the compound’s solubility and reactivity, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluorobenzoic acid: Lacks the methoxy groups, leading to variations in chemical properties and uses.
2,5-Dimethoxybenzoic acid: Similar structure but without the fluorine atom, affecting its chemical behavior.
Uniqueness
4-Fluoro-2,5-dimethoxybenzoic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9FO4 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
4-fluoro-2,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
IZEZBDCRTTXKPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)









